

Application Notes: Covalent Modification of Antibodies with m-PEG7-4-nitrophenyl carbonate

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Compound of Interest

Compound Name: *m*-PEG7-4-nitrophenyl carbonate

Cat. No.: B609285

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Introduction

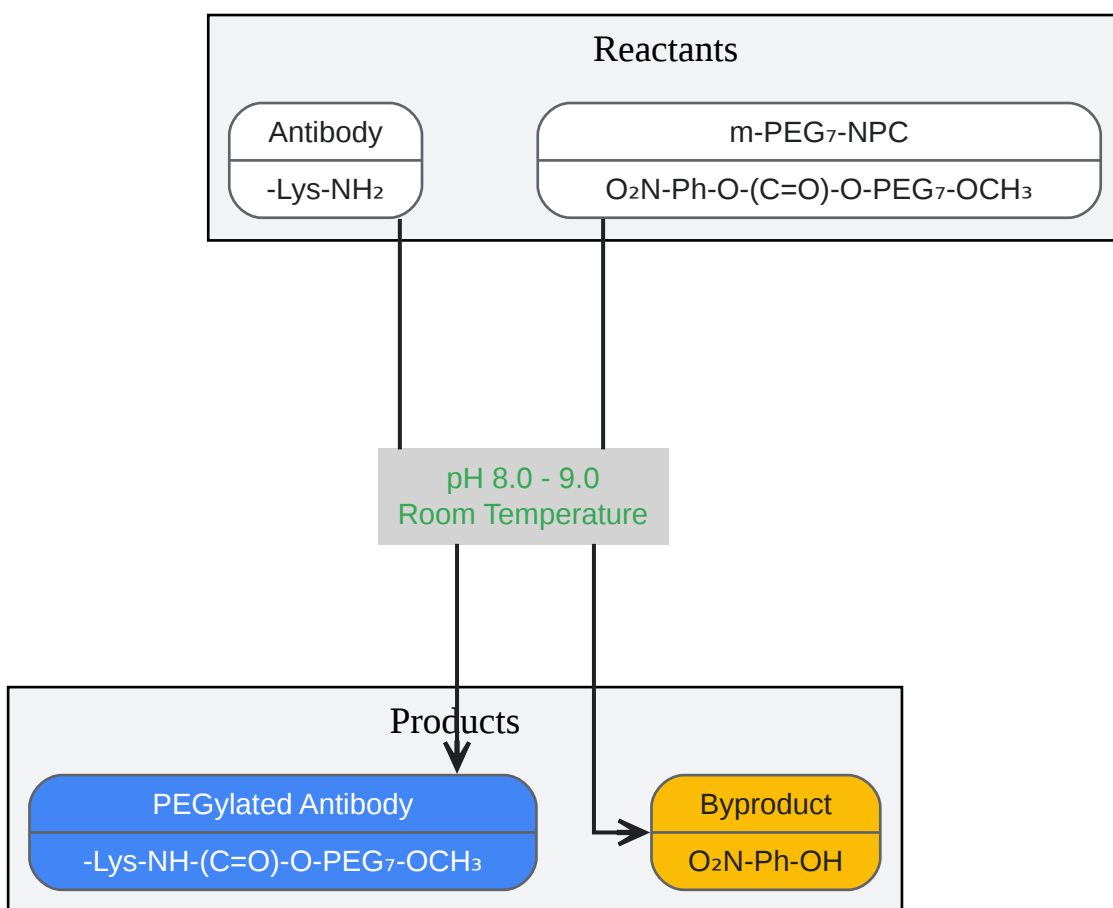
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacological properties.[1][2][3] For monoclonal antibodies (mAbs) and their fragments, PEGylation can significantly increase their circulating half-life, improve stability, reduce immunogenicity, and decrease renal clearance rates.[2][4][5][6][7]

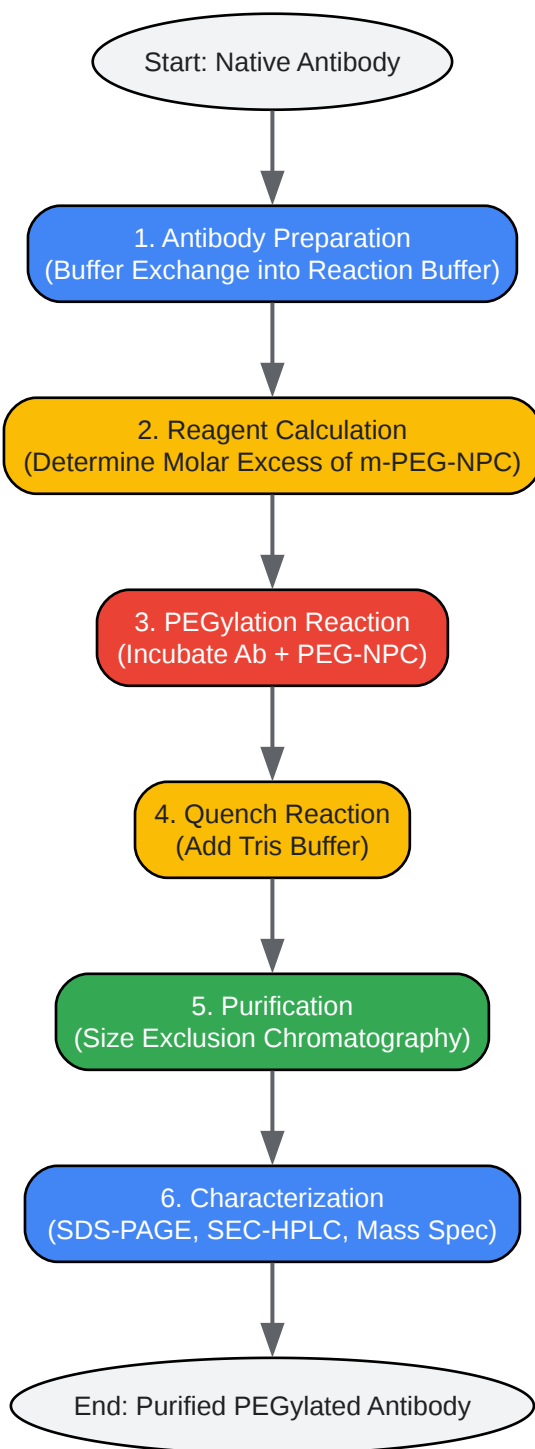
m-PEG7-4-nitrophenyl carbonate (m-PEG-NPC) is an amine-reactive PEGylation reagent designed for this purpose. It specifically reacts with the primary amine groups found on the side chains of lysine residues and the N-terminus of the antibody polypeptide chain. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonate, displacing a 4-nitrophenol molecule and forming a highly stable, covalent urethane (carbamate) linkage.[8][9] This linkage is more resistant to hydrolysis compared to amide bonds formed by other reagents like NHS esters, ensuring greater stability under physiological conditions.[8][10]

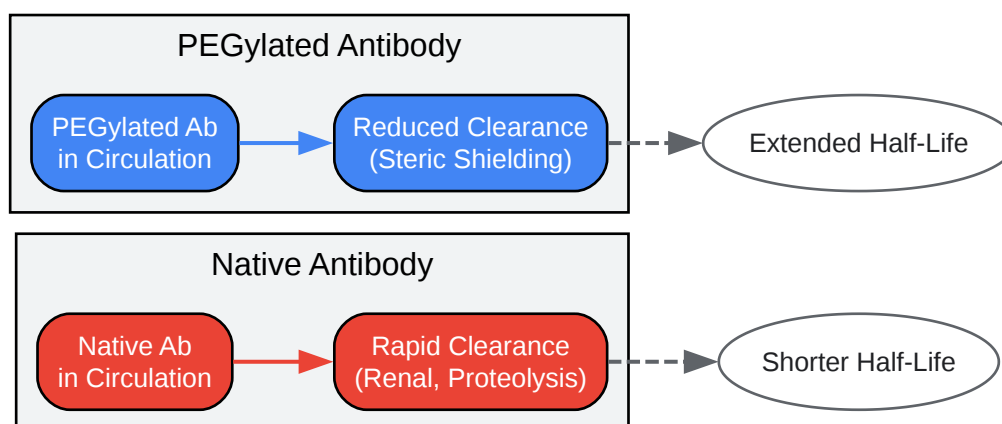
A key advantage of the m-PEG-NPC reagent is that the reaction byproduct, 4-nitrophenol, is a chromophore that absorbs light at approximately 400 nm.[9] This property allows for the real-time spectrophotometric monitoring of the conjugation reaction's progress.

Reaction Mechanism

The PEGylation of an antibody with m-PEG-NPC is a straightforward nucleophilic substitution reaction. The primary amine of a lysine residue acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the nitrophenyl carbonate group. This forms a transient tetrahedral intermediate, which then collapses, resulting in the release of the stable 4-nitrophenoxide leaving group and the formation of a stable urethane bond between the PEG chain and the antibody.







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